(4,5-Dimethylpyridin-2-yl)methanol
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Overview
Description
(4,5-Dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4,5-dimethylpyridine with formaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4,5-Dimethylpyridine-2-carboxaldehyde or 4,5-Dimethylpyridine-2-carboxylic acid.
Reduction: 4,5-Dimethylpyridin-2-ylmethanamine or 4,5-Dimethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dimethylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its interactions with biological targets .
Medicine
In medicine, this compound is being evaluated for its potential therapeutic applications. It is being studied as a potential drug candidate for the treatment of various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of (4,5-Dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dimethylpyridin-2-yl)methanol
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
- (4,5-Dimethylpyridin-2-yl)ethanol
Uniqueness
(4,5-Dimethylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both methyl groups at the 4 and 5 positions and the hydroxymethyl group at the 2 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for various applications .
Properties
IUPAC Name |
(4,5-dimethylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)9-4-7(6)2/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUGQZUHQIQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558607 |
Source
|
Record name | (4,5-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121638-24-2 |
Source
|
Record name | (4,5-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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